{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[2-bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-3-8(11(13,14)15)1-2-10(9)16-4-7(5-16)6-17/h1-3,7,17H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAXPHXPWIYIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)C(F)(F)F)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromine Atom: Bromination reactions are employed to introduce the bromine atom at the desired position on the phenyl ring.
Addition of the Trifluoromethyl Group: Trifluoromethylation reactions are used to introduce the trifluoromethyl group onto the phenyl ring.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly in the development of new therapeutic agents.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Preliminary evaluations indicate that it may possess significant antimitotic activity against various human tumor cell lines. For instance, compounds similar to {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol have demonstrated inhibition rates comparable to established anticancer drugs .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of bacterial and fungal strains. This includes efficacy against resistant strains, suggesting potential for development into new antimicrobial therapies .
Material Science Applications
The unique chemical structure of this compound lends itself to applications in material science, particularly in the synthesis of polymers and advanced materials.
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of specialty polymers. Its trifluoromethyl group enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for high-performance applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl-Azetidine Derivatives
Compound A : {1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS: 95849-02-8)
- Structure : Differs in the phenyl substituents (3,5-bis(trifluoromethyl) vs. 2-bromo-4-(trifluoromethyl)).
- Synthesis: Prepared via hydrogenolysis of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine using palladium hydroxide catalyst in methanol (40°C, 5 bar H₂, 4 hours) .
Compound B : JNJ4218734
- Structure : 1-(1-{[3-Chloro-6-(trifluoromethyl)-1-benzothiophen-2-yl]carbonyl}azetidin-3-yl)-4-(1,3-thiazol-4-ylcarbonyl)piperazine .
- Comparison: Shares the azetidin-3-yl methanol motif but includes a benzothiophene and piperazine group.
- Application: Acts as a monoacylglycerol lipase inhibitor, highlighting the pharmacological relevance of azetidine scaffolds .
Bromo-Trifluoromethylphenyl Derivatives
Compound C : 1-(2-Bromo-4-(trifluoromethyl)phenyl)but-2-yn-1-one (193)
- Structure: Features the same 2-bromo-4-(trifluoromethyl)phenyl group but replaces the azetidine-methanol with a but-2-yn-1-one moiety.
- Synthesis : Prepared in 82% yield; characterized by ESIMS (m/z 291.2 [M], 293.2 [M+2] due to bromine isotopes) .
- Key Data : Lacks hydrogen-bonding capacity compared to the hydroxymethyl group in the target compound.
Compound D : Broflanilide (ISO name)
- Structure : N-[2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluoro-3-(N-methylbenzamido)benzamide .
- Comparison : Contains a bromo-trifluoromethylphenyl group but integrated into a benzamide insecticide.
- Application : Demonstrates the role of bromo-trifluoromethylphenyl groups in enhancing binding affinity to insect GABA receptors .
Amino-Bromophenyl Alcohol Derivatives
Compound E : (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5)
- Structure: Benzyl alcohol derivative with amino and bromo substituents; lacks the azetidine ring.
- Properties: Molecular weight 202.05 g/mol (C₇H₈BrNO); simpler structure with reduced steric complexity .
- Comparison : Highlights the impact of azetidine incorporation on molecular weight and conformational flexibility.
Comparative Data Table
Structural and Functional Insights
- Hydrogen Bonding: The hydroxymethyl group on the azetidine ring offers hydrogen-bond donor/acceptor capability, distinguishing it from non-polar analogs like Compound C .
- Steric Considerations : The 2-bromo substituent introduces steric hindrance, which may limit rotational freedom compared to meta-substituted derivatives (e.g., Compound E) .
Research Implications
Further studies should explore its pharmacokinetic properties and synthetic scalability.
Biological Activity
{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol (CAS No. 1550559-95-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO, with a molecular weight of 310.11 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.
Structural Formula
Antibacterial Activity
Studies have indicated that compounds with similar structural motifs to this compound exhibit significant antibacterial properties. For instance, benzyl bromide derivatives have shown strong activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using the microbroth dilution method, demonstrating effectiveness against clinical strains .
| Compound Type | Activity | Pathogen Type | MIC (µg/mL) |
|---|---|---|---|
| Benzyl Bromide Derivatives | Strong | Gram-positive | 5 - 15 |
| Benzyl Bromide Derivatives | Moderate | Gram-negative | 20 - 50 |
Antifungal Activity
Similar trends were observed in antifungal assays, where certain derivatives displayed notable efficacy against pathogenic fungi such as Candida albicans. The study reported that some ketone derivatives demonstrated moderate antifungal activity, suggesting that this compound may possess comparable properties .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with bacterial cell membranes or inhibit critical enzymatic pathways necessary for microbial survival. The presence of the bromine and trifluoromethyl groups may enhance lipophilicity, facilitating membrane penetration .
Study on Antimicrobial Efficacy
A recent study focused on synthesizing various derivatives from benzyl bromides and evaluated their antimicrobial activities. The results indicated that compounds structurally related to this compound exhibited strong antibacterial and antifungal properties, reinforcing the potential of this compound as a lead in drug discovery .
Toxicological Assessment
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that while this compound shows promising biological activity, further studies are needed to assess its safety and toxicity in vivo .
Q & A
Basic: What are the key considerations for synthesizing {1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol?
Methodological Answer:
The synthesis typically involves catalytic hydrogenolysis of a protected precursor. For example, a mixture of 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine and palladium hydroxide on carbon in methanol under hydrogen (5 bar, 40°C, 4 hours) yields the target compound after deprotection . Key factors include:
- Catalyst loading : Optimal palladium hydroxide (e.g., 6.4 wt% relative to substrate) ensures efficient hydrogenolysis.
- Solvent choice : Methanol balances solubility and reaction efficiency.
- Yield optimization : Post-reaction purification via vacuum drying and washing with acetonitrile improves purity (reported yield: 59%) .
Basic: How is the purity and structural identity of this compound verified?
Methodological Answer:
Standard analytical techniques are employed:
- Melting point (m.p.) : Determined via differential scanning calorimetry (e.g., m.p. ≈ 300°C) .
- Spectroscopy :
- NMR : H/C NMR confirms azetidine ring integrity and substituent positions.
- LC-MS : Monitors molecular ion peaks (e.g., m/z 243 [M+H-CHOCO]) .
- HPLC : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity .
Advanced: How to design nucleophilic aromatic substitution (NAS) reactions at the bromine site?
Methodological Answer:
The bromine atom is a prime site for NAS due to its electron-withdrawing neighbors (trifluoromethyl group). Key considerations:
- Reagent selection : Strong bases like NaOCH or KOtBu enhance nucleophilicity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Monitoring : Use TLC or in-situ IR to track substitution progress.
- Competing pathways : Mitigate elimination by controlling temperature (<100°C) .
Advanced: What advanced techniques confirm the compound’s 3D structure?
Methodological Answer:
X-ray crystallography is critical for unambiguous confirmation:
- Crystal system : Triclinic (space group P1) with unit cell parameters:
- Packing analysis : Reveals hydrogen-bonding networks (e.g., O-H⋯O interactions) stabilizing the azetidine-methanol moiety .
Advanced: How to optimize reaction yields when encountering low efficiency?
Methodological Answer:
Systematic optimization strategies include:
- Catalyst screening : Compare Pd/C vs. Pd(OH) for hydrogenolysis efficiency .
- Temperature/pressure : Higher H pressure (e.g., 5→10 bar) may accelerate deprotection.
- Substrate pre-treatment : Recrystallize precursors to remove impurities affecting catalysis.
- Scale-up adjustments : Transition from batch to flow reactors for consistent mixing .
Advanced: What strategies enable functional group transformations of this compound?
Methodological Answer:
The hydroxymethyl group and azetidine ring allow diverse derivatization:
- Oxidation : Convert -CHOH to -COOH using KMnO in acidic conditions .
- Reduction : LiAlH reduces ester intermediates to alcohols (if present).
- Azetidine ring modifications : React with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts .
Advanced: How to assess biological activity in enzyme-binding studies?
Methodological Answer:
- Target selection : Prioritize enzymes sensitive to trifluoromethyl groups (e.g., kinases, lipases) .
- Assay design :
- Fluorescence polarization : Track binding using labeled substrates.
- IC determination : Dose-response curves with purified enzyme (e.g., monoacylglycerol lipase) .
- LogP calculation : Estimate lipophilicity (via HPLC) to predict membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
